

Unveiling the Structural Nuances of 2-(2-Aminoethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)pyridine

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Abstract

This technical guide provides a detailed examination of the crystal structure of **2-(2-aminoethyl)pyridine**. While a crystal structure for the free base form of **2-(2-aminoethyl)pyridine** is not publicly available, this document presents a comprehensive analysis of its protonated form, the 2-(2-ammonioethyl)pyridinium cation, within the well-characterized hybrid perovskite, $(C_5H_9N_2H)_2PbI_4$. The data herein is derived from single-crystal X-ray diffraction studies, offering crucial insights into the molecule's conformation, bond lengths, and angles in a crystalline environment. Detailed experimental protocols for the synthesis and crystallographic analysis are provided, alongside a visual workflow to aid in reproducibility.

Introduction

2-(2-Aminoethyl)pyridine is a versatile organic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of pharmaceuticals and functional materials. Its structural characteristics, including the conformation of the ethylamine side chain relative to the pyridine ring, are of fundamental importance for understanding its chemical reactivity and interaction with other molecules. Despite its significance, a definitive single-crystal X-ray structure of the neutral "free base" has not been reported in publicly accessible crystallographic databases.

This guide addresses this informational gap by presenting a detailed structural analysis of the 2-(2-ammonioethyl)pyridinium cation as it exists in the layered hybrid perovskite, (2-AEP)₂PbI₄. In this stable, crystalline framework, the geometric parameters of the cation are well-defined, providing the most accurate and reliable data currently available on the conformation of this molecule.

Crystallographic Data of 2-(2-Ammonioethyl)pyridinium in (C₅H₉N₂H)₂PbI₄

The crystal structure of (2-AEP)₂PbI₄ was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbcn. The crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for (2-AEP)₂PbI₄

Parameter	Value
Empirical Formula	C ₁₄ H ₂₀ N ₄ PbI ₄
Formula Weight	967.15
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	
a	20.063(4) Å
b	8.6470(17) Å
c	15.197(3) Å
α	90°
β	90°
γ	90°
Volume	2634.3(9) Å ³
Z	4
Density (calculated)	2.435 Mg/m ³
Absorption Coefficient	11.458 mm ⁻¹
F(000)	1736
Crystal Size	0.100 x 0.050 x 0.020 mm ³
Theta range for data collection	2.158 to 28.300°
Index ranges	-26<=h<=26, -11<=k<=11, -20<=l<=20
Reflections collected	24391
Independent reflections	3217 [R(int) = 0.0573]

Completeness to theta = 25.242°	100.0 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.7456 and 0.2831
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3217 / 0 / 101
Goodness-of-fit on F ²	1.055
Final R indices [I>2sigma(I)]	R1 = 0.0335, wR2 = 0.0768
R indices (all data)	R1 = 0.0463, wR2 = 0.0818
Extinction coefficient	n/a
Largest diff. peak and hole	2.113 and -1.218 e.Å ⁻³

This data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 2325023.

Molecular Structure and Conformation

Within the (2-AEP)₂PbI₄ crystal lattice, the 2-(2-ammonioethyl)pyridinium cation adopts a specific conformation characterized by the spatial arrangement of the ethylammonium group relative to the pyridine ring. This conformation is influenced by hydrogen bonding interactions with the surrounding inorganic framework. A summary of key intramolecular bond lengths and angles for the cation is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for the 2-(2-Ammonioethyl)pyridinium Cation

Bond/Angle	Length (Å) / Degrees (°)
N1 - C1	1.345(10)
N1 - C5	1.352(10)
N2 - C7	1.484(10)
C1 - C2	1.378(11)
C1 - C6	1.506(11)
C6 - C7	1.514(11)
Angle	Degrees (°)
C1 - N1 - C5	118.2(7)
N1 - C1 - C2	123.0(8)
N1 - C1 - C6	117.1(7)
C2 - C1 - C6	119.9(8)
N2 - C7 - C6	111.8(7)
C1 - C6 - C7	112.5(7)

Note: Atom numbering is based on the deposited crystallographic information file.

The organic cations are arranged in a face-to-face stacking manner, which facilitates π – π interactions between the pyridyl rings of adjacent cations. Additionally, hydrogen bonding is observed between the ammonium group and the nitrogen atom of the pyridine ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the precursor salt and the perovskite, as well as the subsequent crystallographic analysis.

Synthesis of 2-(2-Ammonioethyl)pyridine Iodide ((2-AEP)I)

The precursor salt, (2-AEP)I, was synthesized as follows^[1]:

- A solution of **2-(2-aminoethyl)pyridine** (8.2 mmol) in ethanol (20 mL) was prepared in a round-bottom flask.
- The solution was deoxygenated by bubbling with N₂ for 30 minutes, followed by flushing the headspace with N₂ for 10 minutes.
- The flask was cooled in an ice bath, and hydroiodic acid (57 wt % in H₂O, 8.2 mmol) was added dropwise to the solution.
- The reaction mixture was stirred under a nitrogen atmosphere for one hour.
- The solvent was removed using a rotary evaporator at 40 °C.
- The resulting solid, 2-(2-ammonioethyl)pyridine iodide, was collected by vacuum filtration and washed with diethyl ether.
- The final product was dried under vacuum overnight.

Synthesis of (2-AEP)₂PbI₄ for Single Crystal Growth

The synthesis of the hybrid perovskite was adapted from methods for thin-film preparation, with conditions suitable for single crystal formation^[1]:

- A precursor solution was made by dissolving a stoichiometric ratio of the synthesized (2-AEP)I and lead(II) iodide (PbI₂) in dry N,N-dimethylformamide (DMF).
- Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent from the precursor solution in a controlled environment.

Single-Crystal X-ray Diffraction

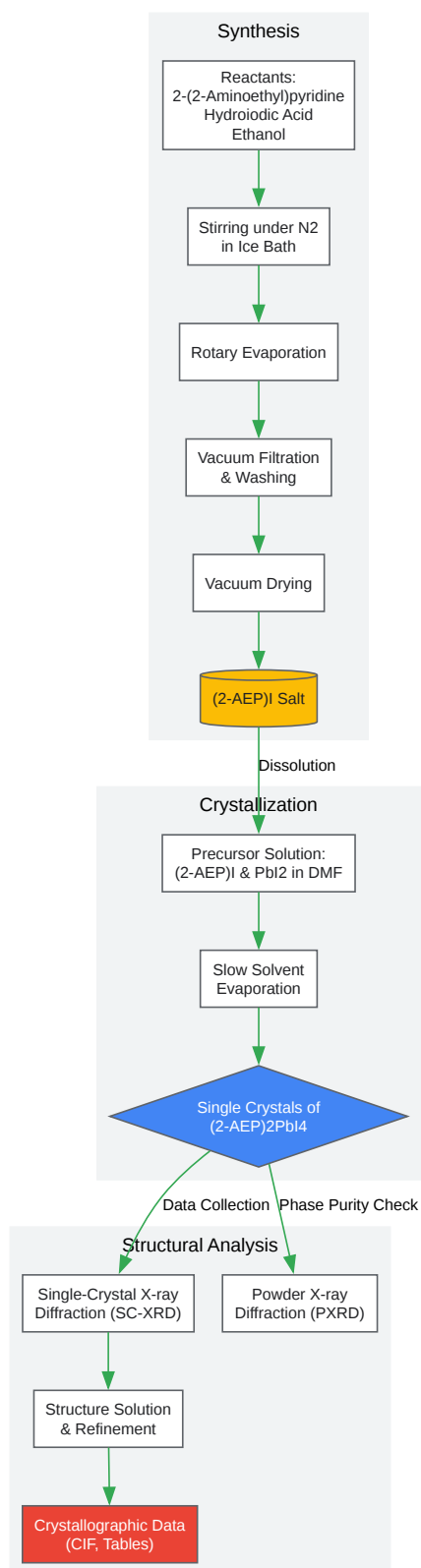
The determination of the crystal structure was performed using the following instrumentation and methodology^[1]:

- A suitable single crystal of (2-AEP)₂PbI₄ was mounted on a Bruker Smart APEX II diffractometer equipped with a CCD area detector.
- Data was collected at a temperature of 293(2) K using MoK α radiation (λ = 0.71073 Å).

- The structure was solved and refined using standard crystallographic software packages.
- Powder X-ray diffraction (XRD) was also employed to confirm the phase purity of the bulk material using a Bruker D8 Advance powder diffractometer with a Cu-K α source.

Experimental Workflow

The logical flow of the experimental process, from synthesis to structural characterization, is depicted in the following diagram.



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Experimental Workflow for the Synthesis and Structural Determination of (2-AEP)₂PbI₄.

Conclusion

This technical guide has presented a detailed account of the crystal structure of the 2-(2-ammonioethyl)pyridinium cation, derived from the analysis of the hybrid perovskite (2-AEP)₂PbI₄. The provided crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, offer valuable structural information for researchers in chemistry, materials science, and drug development. The detailed experimental protocols and workflow diagram serve as a practical resource for the synthesis and characterization of this and related compounds. Future work should aim to crystallize the free base of **2-(2-aminoethyl)pyridine** to allow for a direct comparison of its neutral and protonated forms.

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References

- 1. researchgate.net [researchgate.net]
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